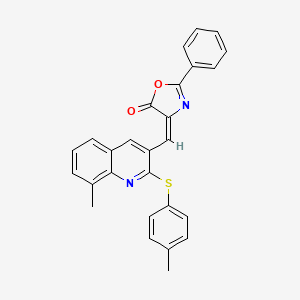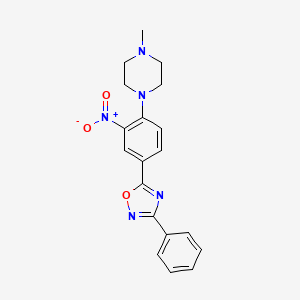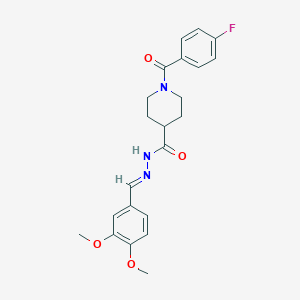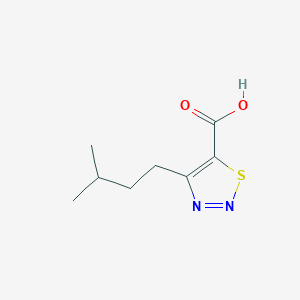
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid, also known as MBTA, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. MBTA is a thiadiazole derivative, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Aplicaciones Científicas De Investigación
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and protein targets in cancer cells and inflammatory cells. 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and invasion of cancer cells. 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the infiltration of inflammatory cells. In addition, 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is its potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its multi-targeted mechanism of action and low toxicity make it an attractive candidate for drug development. However, one limitation of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid.
Direcciones Futuras
There are several future directions for the research on 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid. One direction is the development of novel 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid with other anticancer and anti-inflammatory drugs. Furthermore, more studies are needed to elucidate the mechanism of action of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid and its potential applications in other diseases and conditions.
Métodos De Síntesis
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-methylbutan-1-ol with thiosemicarbazide, followed by the reaction of the resulting product with chloroacetic acid. The final step involves the cyclization of the intermediate product to form 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid. This synthesis method has been optimized to yield high purity and high yield of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid.
Propiedades
IUPAC Name |
4-(3-methylbutyl)thiadiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)3-4-6-7(8(11)12)13-10-9-6/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOFIOTUSKQJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(SN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


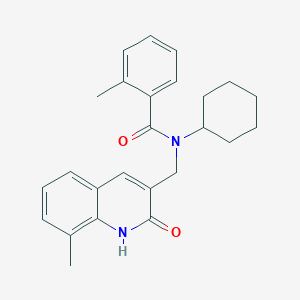
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)

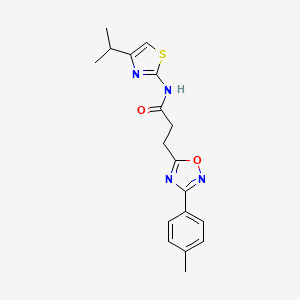
![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)
![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)


